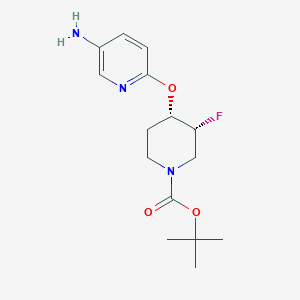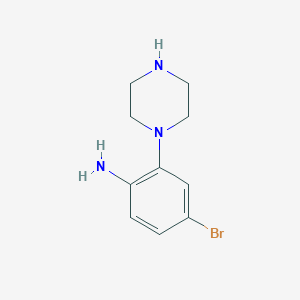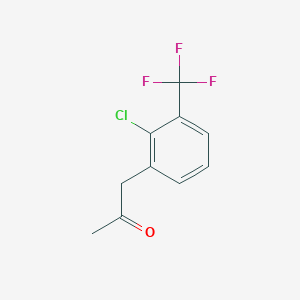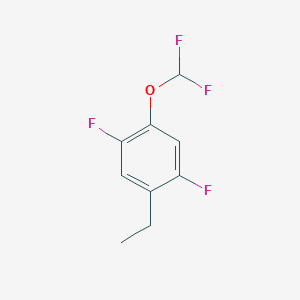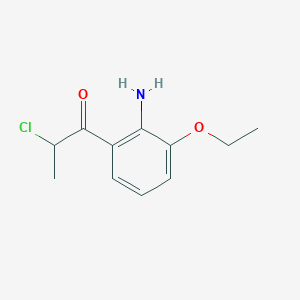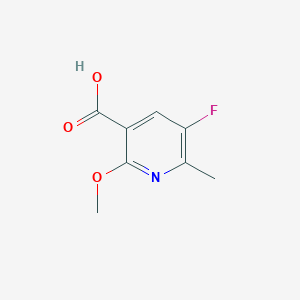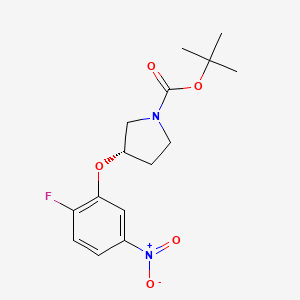![molecular formula C16H13I4NO4 B14055700 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid is a synthetic organic compound with significant applications in various scientific fields. It is known for its complex structure, which includes multiple iodine atoms and hydroxyl groups, making it a subject of interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid typically involves multi-step processes. One common method starts with the nitration of L-tyrosine, followed by N-acetylation and esterification to form 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester. This intermediate undergoes coupling with p-methoxyphenol, followed by hydrogenation to produce a diamine compound. The final steps include iodination via diazotization, demethylation, hydrolysis, and ring iodination .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to minimize impurities and maximize the production rate.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Iodine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodophenoxy derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in thyroid-related disorders.
Mechanism of Action
The mechanism of action of 3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to thyroid hormone receptors, modulating their activity and influencing gene expression. This interaction affects various physiological processes, including metabolism, growth, and development .
Comparison with Similar Compounds
Similar Compounds
Levothyroxine: Another thyroid hormone analog with a similar structure but different functional groups.
Triiodothyronine: Contains three iodine atoms and is more potent than the compound .
Diiodothyronine: Contains two iodine atoms and has distinct biological effects.
Uniqueness
3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid is unique due to its specific arrangement of iodine atoms and hydroxyl groups, which confer unique chemical and biological properties. Its ability to interact with thyroid hormone receptors makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C16H13I4NO4 |
|---|---|
Molecular Weight |
790.90 g/mol |
IUPAC Name |
3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C16H13I4NO4/c1-21-13(16(23)24)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,21-22H,4H2,1H3,(H,23,24) |
InChI Key |
SKPGKNUUUCJGTA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)

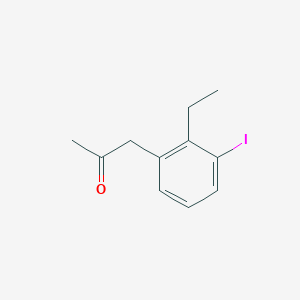

![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)
